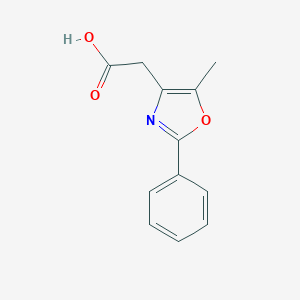

2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid

描述

属性

IUPAC Name |

2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-8-10(7-11(14)15)13-12(16-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEWJNPORMBGGKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379409 | |

| Record name | 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107367-98-6 | |

| Record name | 2-Phenyl-5-methyloxazole-4-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107367-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-2-phenyl-4-oxazoleacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107367986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHYL-2-PHENYL-4-OXAZOLEACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SLX00C8903 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Reaction Conditions and Yields

This method ensures precise positioning of the acetic acid group while maintaining the integrity of the oxazole ring.

Hydrolysis of Ester Precursors

A straightforward route involves synthesizing the ethyl ester analog of the target compound and subsequent saponification. For example, ethyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate is hydrolyzed using sodium hydroxide (NaOH) in methanol, yielding the carboxylic acid. This method is advantageous for scalability, with typical yields exceeding 80% under mild conditions.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield | Scalability | Safety Considerations |

|---|---|---|---|---|

| β-Hydroxy amide cyclization | Deoxo-Fluor® cyclization, MnO₂ oxidation | 70–85% | High | Requires HF scavengers |

| Substitution-hydrolysis | POCl₃ cyclization, NaCN substitution, hydrolysis | 65–75% | Moderate | Cyanide handling precautions |

| Ester saponification | EDCI coupling, NaOH hydrolysis | 80–90% | High | Mild conditions, low risk |

The ester saponification route offers the highest yield and safety profile, making it preferable for large-scale synthesis. Conversely, substitution-hydrolysis provides flexibility for structural analogs but involves hazardous intermediates.

化学反应分析

2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include nitric acid for oxidation and hydrogen gas for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Medicinal Chemistry

-

Pharmacological Research :

- The compound has been investigated for its potential as an anti-inflammatory agent. Its oxazole ring structure is known to exhibit biological activity, which can be harnessed in drug development.

- Preliminary studies suggest that derivatives of this compound may inhibit specific enzymes involved in inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory diseases.

-

Antimicrobial Activity :

- Research has indicated that compounds similar to 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid possess antimicrobial properties. This opens avenues for its use in developing new antibiotics or antifungal agents.

Organic Synthesis

-

Synthetic Intermediates :

- This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions allows chemists to create diverse derivatives that may have enhanced or novel properties.

- The oxazole moiety can participate in cycloaddition reactions, expanding its utility in synthetic organic chemistry.

-

Ligand Development :

- In coordination chemistry, the compound can act as a ligand for metal complexes. Such complexes are often used in catalysis and material science applications.

Material Science

- Polymer Chemistry :

- The incorporation of this compound into polymer matrices has been explored for enhancing the thermal and mechanical properties of the resulting materials.

- Its functional groups allow for modifications that can lead to polymers with specific characteristics suitable for applications in coatings, adhesives, and composites.

Case Studies

| Study Title | Focus Area | Findings |

|---|---|---|

| Anti-inflammatory Properties of Oxazole Derivatives | Pharmacology | Demonstrated significant inhibition of COX enzymes, suggesting potential therapeutic uses for inflammatory diseases. |

| Synthesis of Novel Antimicrobial Agents | Medicinal Chemistry | Identified several derivatives with enhanced activity against resistant bacterial strains. |

| Development of Metal Complexes for Catalysis | Inorganic Chemistry | Showed promising catalytic activity in organic transformations using metal complexes derived from this compound. |

作用机制

The mechanism of action of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence inflammatory pathways and microbial cell walls .

相似化合物的比较

2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid can be compared with other similar compounds, such as:

2-Phenyl-5-methyl-1,3-oxazole: Similar in structure but lacks the acetic acid moiety.

5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid: Similar but with a carboxylic acid group instead of an acetic acid group.

2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)propanoic acid: Similar but with a propanoic acid group instead of an acetic acid group. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

生物活性

2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid (CAS No. 107367-98-6) is a compound belonging to the oxazole family, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by relevant data tables and case studies.

- Molecular Formula : C12H11NO3

- Molecular Weight : 217.22 g/mol

- Structural Characteristics : The compound features a methyl group and a phenyl group attached to the oxazole ring, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity against various strains of bacteria. The results indicated significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 mg/mL |

| Escherichia coli | 0.025 mg/mL |

| Pseudomonas aeruginosa | 0.015 mg/mL |

The compound exhibited complete bacterial death within 8 hours against S. aureus and E. coli at these concentrations .

Antifungal Activity

In addition to antibacterial properties, the compound also demonstrated antifungal activity.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 0.0048 mg/mL |

| Aspergillus niger | 0.0098 mg/mL |

The antifungal activity was noted to be effective at higher concentrations, showing zones of inhibition ranging from 6.1 to 13.7 mm against various fungi .

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects have also been investigated. In vitro studies indicated that it could significantly reduce pro-inflammatory cytokine production in human fibroblast cells.

Cytokine Production Reduction

| Cytokine | Control Level (pg/mL) | Treatment Level (pg/mL) |

|---|---|---|

| IL-6 | 150 | 50 |

| TNF-alpha | 200 | 70 |

These findings suggest that this compound may serve as a promising candidate for developing anti-inflammatory agents .

Cytotoxicity Studies

While evaluating the cytotoxic effects of the compound, it was found to exhibit low toxicity towards human cell lines at therapeutic concentrations.

Cytotoxicity Profile

| Cell Line | IC50 (µM) |

|---|---|

| Human fibroblasts | >100 |

| HepG2 | >80 |

This low cytotoxicity profile indicates a favorable safety margin for potential therapeutic applications .

常见问题

Q. What are the established synthetic routes for 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid, and what are their key challenges?

The compound is typically synthesized via oxazole ring formation followed by functionalization. For example, oxazolyl phosphonate intermediates can undergo hydrolysis under acidic conditions (e.g., acetic acid) to yield the acetic acid derivative . Key challenges include controlling regioselectivity during oxazole cyclization and avoiding side reactions like over-hydrolysis. Catalytic conditions and protecting group strategies (e.g., ester intermediates) are often employed to improve yields .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

X-ray crystallography using programs like SHELXL or SHELXS is the gold standard for unambiguous structural determination, particularly for resolving stereochemistry and substituent positioning . Complementary techniques include:

- NMR : - and -NMR to confirm methyl, phenyl, and oxazole proton environments.

- HRMS : High-resolution mass spectrometry for molecular formula validation. Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate impurities or tautomeric forms, requiring recrystallization or chromatography for purification .

Q. What biological targets or pathways are associated with this compound?

The compound’s derivatives act as dual PPARα/γ agonists, making it relevant in metabolic disorder research (e.g., diabetes). The oxazole-phenyl core facilitates binding to PPAR receptors, while the acetic acid moiety enhances solubility and bioavailability. Structure-activity relationship (SAR) studies highlight the necessity of the S-configuration at the indane ring and para-substituents on the phenyl group for balanced α/γ activity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of PPARα/γ agonist activity?

- Substituent Effects : Para-substituents (e.g., halogens, methyl) on the phenyl ring enhance PPARα affinity, while small alkyl groups (e.g., ethyl) α to the acetic acid improve γ selectivity .

- Stereochemical Control : The S-configuration at the indane ring is critical; enantiomeric impurities reduce potency by >90%. Chiral HPLC or asymmetric synthesis (e.g., Sharpless epoxidation) ensures enantiopurity .

- Bioisosteric Replacement : Replacing the oxazole with thiazole or isoxazole alters metabolic stability but may reduce binding affinity .

Q. What strategies resolve contradictions in biological assay data across studies?

Discrepancies often arise from:

- Assay Conditions : PPAR transactivation assays vary in co-activator recruitment protocols. Standardizing reporter gene systems (e.g., GAL4-PPAR chimeras) reduces variability .

- Metabolic Interference : Hepatic metabolism (e.g., glucuronidation of the acetic acid group) can diminish in vivo activity. Stable isotope tracing or microsomal stability assays clarify metabolic liabilities .

- Off-Target Effects : Use CRISPR-engineered PPAR-null cell lines to isolate compound-specific effects .

Q. How do crystallization conditions impact the reliability of X-ray diffraction data?

- Solvent Selection : Polar solvents (e.g., DMSO/water mixtures) often yield higher-quality crystals but may induce hydrate formation.

- Temperature Gradients : Slow cooling from 40°C to 4°C reduces lattice defects.

- Software Tools : SHELXL refines disordered regions, while ORTEP-3 visualizes thermal ellipsoids to assess positional uncertainty .

Q. What are the limitations of computational modeling for predicting this compound’s reactivity?

- Tautomerism : The oxazole ring’s keto-enol equilibrium complicates DFT calculations. Multi-conformational docking (e.g., using AutoDock Vina) improves accuracy.

- Solvent Effects : Explicit solvent models (e.g., COSMO-RS) are necessary to predict hydrolysis rates in aqueous media. Discrepancies between predicted and experimental reaction outcomes (e.g., unexpected ring-opening) often stem from overlooked transition states or solvent interactions .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。